Ammonium-2-hydroxyethansulfonat

Übersicht

Beschreibung

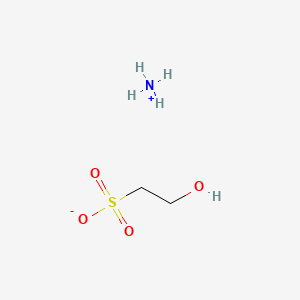

Ammonium 2-hydroxyethanesulphonate is a versatile compound with the molecular formula C2H9NO4S and a molecular weight of 143.16 g/mol. It is commonly used in various scientific experiments and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Ammonium 2-hydroxyethanesulphonate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and used in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

Target of Action

Ammonium 2-hydroxyethanesulphonate, also known as Ammonium isethionate or Ethanesulfonic acid, 2-hydroxy-, monoammonium salt, is a compound used in chemical synthesis studies The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that quaternary ammonium species, which include ammonium 2-hydroxyethanesulphonate, interact with anions via a set of directional ion–dipole cooperative +n-c-h unusual h-bonding interactions .

Biochemical Pathways

It is known that ammonia oxidation, a process that involves the conversion of ammonia to nitrite, is a critical part of the global biogeochemical nitrogen cycle . Whether Ammonium 2-hydroxyethanesulphonate directly influences this or other biochemical pathways requires further investigation.

Result of Action

It is known that when heated to decomposition, it emits toxic fumes of sox, nh3, and nox .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ammonium 2-hydroxyethanesulphonate. For instance, the toxicity of total ammonium in surface water can vary and interact with environmental factors, affecting aquatic ecosystems . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-hydroxy-, monoammonium salt typically involves the reaction of ethanesulfonic acid with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the monoammonium salt. The reaction can be represented as follows:

CH3CH2SO3H+NH3→CH3CH2SO3NH4

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium 2-hydroxyethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ethanesulfonic acid, 2-hydroxy-, monoammonium salt include:

Methanesulfonic acid: Another sulfonic acid with similar chemical properties.

Propane-1-sulfonic acid: A sulfonic acid with a longer carbon chain.

Butane-1-sulfonic acid: A sulfonic acid with an even longer carbon chain.

Uniqueness

Ammonium 2-hydroxyethanesulphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a sulfonic acid group with a hydroxy group and ammonium ion makes it particularly useful in various scientific and industrial applications .

Biologische Aktivität

Ammonium 2-hydroxyethanesulphonate, also known as isethionic acid ammonium salt, is a compound with notable biological activity that has garnered attention in various fields of research, including biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Ammonium 2-hydroxyethanesulphonate is a water-soluble organosulfur compound characterized by the presence of a hydroxyl group attached to a 2-hydroxyethanesulfonate backbone. Its molecular formula is , and it is commonly used as a surfactant and in the production of taurine. The compound's structure enables it to interact effectively with biological systems, influencing various metabolic pathways.

1. Metabolism and Synthesis

Ammonium 2-hydroxyethanesulphonate is synthesized in mammals through the metabolism of taurine, which plays a crucial role in several physiological processes. It is produced via enzymatic deamination, indicating its significance in metabolic pathways related to sulfur-containing compounds .

2. Role in Cellular Processes

Research has shown that ammonium 2-hydroxyethanesulphonate influences cellular functions, particularly in relation to oxidative stress and mitochondrial health. For instance, studies indicate that it can enhance the intracellular production of glutathione, a critical antioxidant that protects cells from oxidative damage . This property suggests its potential therapeutic role in conditions associated with oxidative stress.

3. Impact on Neutrophil Activity

In immune response studies, ammonium 2-hydroxyethanesulphonate has been observed to modulate neutrophil activity. Activated neutrophils exposed to this compound exhibited altered production of reactive oxygen species (ROS), indicating its role in regulating inflammation and immune responses .

Case Study 1: Hepatoprotective Effects

A significant study explored the protective effects of taurine against arsenic-induced hepatotoxicity, where ammonium 2-hydroxyethanesulphonate was implicated as a beneficial metabolite. In this study, administration of taurine (and by extension, its metabolites) improved cell viability and reduced apoptosis in hepatocytes exposed to arsenic . This finding underscores the compound's potential in mitigating liver damage through antioxidant mechanisms.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of taurine derivatives, including ammonium 2-hydroxyethanesulphonate. The study found that these compounds could attenuate neuronal cell death induced by oxidative stress, suggesting their utility in neurodegenerative diseases .

The biological activity of ammonium 2-hydroxyethanesulphonate can be attributed to several mechanisms:

- Antioxidant Activity : It enhances glutathione levels, thereby reducing oxidative stress.

- Modulation of Immune Responses : It influences neutrophil function and cytokine production.

- Neuroprotection : It protects neuronal cells from oxidative injury.

Applications

Given its biological properties, ammonium 2-hydroxyethanesulphonate has potential applications in:

- Pharmaceuticals : As an adjunct therapy for conditions characterized by oxidative stress or inflammation.

- Cosmetics : Due to its surfactant properties and skin compatibility.

- Nutraceuticals : As a dietary supplement aimed at enhancing antioxidant defenses.

Eigenschaften

CAS-Nummer |

57267-78-4 |

|---|---|

Molekularformel |

C2H9NO4S |

Molekulargewicht |

143.16 g/mol |

IUPAC-Name |

azane;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O4S.H3N/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);1H3 |

InChI-Schlüssel |

LLOHIFXFHGMBNO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])O.[NH4+] |

Kanonische SMILES |

C(CS(=O)(=O)O)O.N |

Key on ui other cas no. |

57267-78-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

107-36-8 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.